molecular formula C14H17N7O B12163223 1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide

1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B12163223
M. Wt: 299.33 g/mol
InChI Key: QFEOEJVLJFKYJC-UHFFFAOYSA-N
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Description

1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bipyrazole core with multiple methyl and pyrazolyl substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves several steps, typically starting with the preparation of the bipyrazole core. The synthetic route may include:

    Formation of the bipyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the pyrazolyl group: This step involves the reaction of the bipyrazole core with 1-methyl-1H-pyrazole under suitable conditions to form the desired compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bipyrazole core or pyrazolyl group are replaced with other groups.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can be compared with other similar compounds, such as:

    1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the pyrazolyl group, leading to different chemical and biological properties.

    N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the methyl groups, affecting its reactivity and interactions.

The uniqueness of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N7O

Molecular Weight

299.33 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H17N7O/c1-8-13(9(2)21(4)19-8)11-5-12(18-17-11)14(22)16-10-6-15-20(3)7-10/h5-7H,1-4H3,(H,16,22)(H,17,18)

InChI Key

QFEOEJVLJFKYJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN(N=C3)C

Origin of Product

United States

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